Cas no 1708013-57-3 (2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine)
![2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1708013-57-3x500.png)
2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine
- Pyrido[4,3-d]pyrimidine, 2-(hexahydro-1H-azepin-1-yl)-5,6,7,8-tetrahydro-
-
- インチ: 1S/C13H20N4/c1-2-4-8-17(7-3-1)13-15-10-11-9-14-6-5-12(11)16-13/h10,14H,1-9H2
- InChIKey: YDWVCRUINIRKOK-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCCCC2)=NC=C2CNCCC2=N1
2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292483-1g |
2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
1708013-57-3 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM292483-5g |
2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
1708013-57-3 | 97% | 5g |
$*** | 2023-03-30 |
2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidineに関する追加情報
Professional Introduction to 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (CAS No. 1708013-57-3)
2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 1708013-57-3, belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of an azepane ring in its molecular structure introduces a distinct conformational flexibility, which is a key factor in its pharmacological properties.
The molecular structure of 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine consists of a fused heterocyclic system comprising a pyrido[4,3-d]pyrimidine core and an azepane substituent. This configuration allows for multiple interactions with biological targets, making it a promising candidate for drug development. The compound's ability to modulate various enzymatic pathways and receptor binding sites has been extensively studied in recent years.
In recent years, significant advancements have been made in understanding the pharmacological profile of this compound. Research has demonstrated that 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine exhibits potent activity against several targets relevant to human health. For instance, studies have shown its effectiveness in inhibiting kinases and other enzymes involved in cancer progression. The azepane moiety enhances the compound's solubility and bioavailability, which are critical factors for its therapeutic efficacy.
The synthesis of 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine has been optimized through various chemical methodologies to ensure high yield and purity. Researchers have employed multi-step synthetic routes involving cyclization reactions and nucleophilic substitutions to construct the desired heterocyclic framework. The use of advanced techniques such as transition metal catalysis has further improved the efficiency of these synthetic processes.
The biological activity of this compound has been thoroughly investigated in preclinical studies. These studies have revealed that it possesses significant potential as an anti-inflammatory agent. The ability of 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine to modulate inflammatory pathways has been attributed to its interaction with specific proteins and receptors involved in the inflammatory response. This finding opens up new avenues for the development of novel therapeutics targeting chronic inflammatory diseases.
Furthermore, the compound has shown promise in treating neurological disorders. Preliminary research indicates that it can cross the blood-brain barrier and exert neuroprotective effects. The exact mechanisms by which it achieves this remain under investigation; however, preliminary data suggest that it may interact with neurotransmitter systems and protect against oxidative stress-induced neuronal damage.
The safety profile of 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine is another critical aspect that has been evaluated through comprehensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and exhibits minimal side effects. However, further research is needed to fully understand its long-term safety implications.
The development of this compound into a clinical drug is currently in progress. Several pharmaceutical companies are conducting phase I clinical trials to assess its safety and efficacy in human subjects. These trials aim to gather essential data on dosage regimens,pharmacokinetics,and potential side effects. The results of these trials are expected to provide valuable insights into the therapeutic potential of this novel compound.
The significance of 2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine extends beyond its immediate therapeutic applications。 Its unique structural features make it a valuable scaffold for designing new drugs with enhanced efficacy and reduced toxicity。 The insights gained from studying this compound could pave the way for innovative approaches in drug discovery and development.
In conclusion,2-Azepan-1-yI -5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (CAS No.1708013 -57 -3)
1708013-57-3 (2-Azepan-1-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine) 関連製品
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)
- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)
- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)
- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)